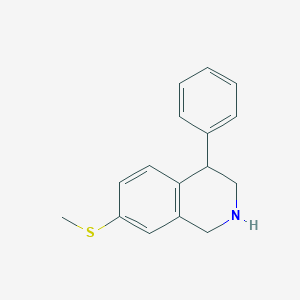
(2E)-3-naphthyl-2-phenylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-naphthyl-2-phenylprop-2-enenitrile is an organic compound characterized by the presence of a naphthyl group and a phenyl group connected through a prop-2-enenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-naphthyl-2-phenylprop-2-enenitrile typically involves the reaction of naphthyl and phenyl derivatives under specific conditions. One common method is the Knoevenagel condensation reaction, where naphthaldehyde and phenylacetonitrile are reacted in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-naphthyl-2-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyl or phenyl rings are replaced by other groups. Common reagents for these reactions include halogens, sulfonyl chlorides, and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, sulfonated compounds, nitro compounds.
Wissenschaftliche Forschungsanwendungen
(2E)-3-naphthyl-2-phenylprop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2E)-3-naphthyl-2-phenylprop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting or activating specific pathways, and modulating biological processes. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid: Similar structure with a methoxy group on the naphthyl ring.
(2E)-N-(4-ethoxybenzyl)-N-(2-methoxyethyl)but-2-enamide: Contains an ethoxybenzyl and methoxyethyl group.
Uniqueness
(2E)-3-naphthyl-2-phenylprop-2-enenitrile is unique due to its specific combination of naphthyl and phenyl groups, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C19H13N |
|---|---|
Molekulargewicht |
255.3 g/mol |
IUPAC-Name |
(E)-3-naphthalen-1-yl-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C19H13N/c20-14-18(15-7-2-1-3-8-15)13-17-11-6-10-16-9-4-5-12-19(16)17/h1-13H/b18-13- |
InChI-Schlüssel |
MFTJHPXAPOUGFQ-AQTBWJFISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC3=CC=CC=C32)/C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC3=CC=CC=C32)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




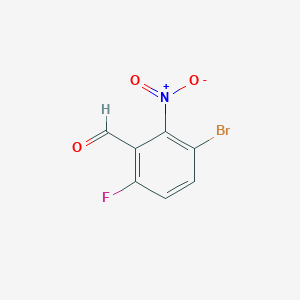
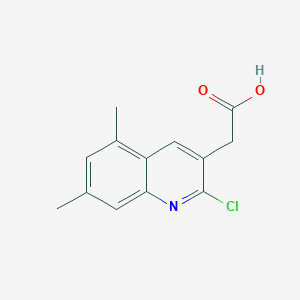
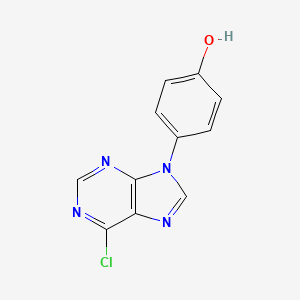
![2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one](/img/structure/B11863220.png)
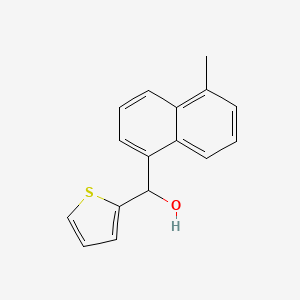


![Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B11863243.png)

![3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11863252.png)
